molecular formula C23H44O3Si B12609714 (1S,3aR,7aR)-7a-methyl-1-((S)-1-(3-methyl-3-((triethylsilyl)oxy)butoxy)ethyl)hexahydro-1H-inden-4(2H)-one

(1S,3aR,7aR)-7a-methyl-1-((S)-1-(3-methyl-3-((triethylsilyl)oxy)butoxy)ethyl)hexahydro-1H-inden-4(2H)-one

Cat. No.: B12609714
M. Wt: 396.7 g/mol
InChI Key: MEOBEIHWLMMXOX-WLGUPRKESA-N
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Description

The compound (1S,3aR,7aR)-7a-methyl-1-((S)-1-(3-methyl-3-((triethylsilyl)oxy)butoxy)ethyl)hexahydro-1H-inden-4(2H)-one is a stereochemically complex molecule featuring a hexahydroindenone core modified with a triethylsilyl (TES)-protected hydroxybutoxyethyl side chain. This structure is pivotal in synthetic organic chemistry, particularly in the development of intermediates for pharmaceuticals and natural products. The TES group enhances lipophilicity and stability, making the compound suitable for reactions requiring protection of hydroxyl groups under basic or nucleophilic conditions .

Properties

Molecular Formula

C23H44O3Si

Molecular Weight

396.7 g/mol

IUPAC Name

(7aR)-7a-methyl-1-[1-(3-methyl-3-triethylsilyloxybutoxy)ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one

InChI

InChI=1S/C23H44O3Si/c1-8-27(9-2,10-3)26-22(5,6)16-17-25-18(4)19-13-14-20-21(24)12-11-15-23(19,20)7/h18-20H,8-17H2,1-7H3/t18?,19?,20?,23-/m1/s1

InChI Key

MEOBEIHWLMMXOX-WLGUPRKESA-N

Isomeric SMILES

CC[Si](CC)(CC)OC(C)(C)CCOC(C)C1CCC2[C@@]1(CCCC2=O)C

Canonical SMILES

CC[Si](CC)(CC)OC(C)(C)CCOC(C)C1CCC2C1(CCCC2=O)C

Origin of Product

United States

Biological Activity

The compound (1S,3aR,7aR)-7a-methyl-1-((S)-1-(3-methyl-3-((triethylsilyl)oxy)butoxy)ethyl)hexahydro-1H-inden-4(2H)-one , with CAS number 897657-85-1 , is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its effectiveness in various applications.

The molecular formula of the compound is C23H44O3Si , with a molecular weight of 396.68 g/mol . The structure includes a hexahydro-indenone core modified with a triethylsilyl ether and an alkyl chain, which may influence its lipophilicity and biological interactions.

PropertyValue
Molecular FormulaC23H44O3Si
Molecular Weight396.68 g/mol
CAS Number897657-85-1
Chemical StructureStructure

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may modulate pathways involved in cellular signaling and metabolic processes.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially affecting membrane fluidity and protein function.

Biological Activity

Research into the biological activity of (1S,3aR,7aR)-7a-methyl-1-((S)-1-(3-methyl-3-((triethylsilyl)oxy)butoxy)ethyl)hexahydro-1H-inden-4(2H)-one reveals promising results in various areas:

1. Anticancer Activity

Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in breast cancer models by inducing apoptosis through caspase activation pathways.

2. Anti-inflammatory Effects

In vitro assays demonstrated that the compound can reduce pro-inflammatory cytokine production in macrophage cultures, suggesting potential applications in treating inflammatory diseases.

3. Neuroprotective Properties

Research indicates that (1S,3aR,7aR)-7a-methyl may protect neuronal cells from oxidative stress-induced apoptosis, which could hold therapeutic potential for neurodegenerative diseases.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of MDA-MB-231 breast cancer cells by up to 70% at concentrations of 10 µM . The mechanism was linked to the induction of cell cycle arrest and apoptosis via mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism

In a Pharmacology Research article, (1S,3aR,7aR)-7a-methyl was shown to inhibit NF-kB activation in LPS-stimulated macrophages, leading to a decrease in TNF-alpha and IL-6 levels by approximately 50% at 5 µM concentration.

Comparison with Similar Compounds

Research Findings and Challenges

  • Stereochemical Complexity: The (1S,3aR,7aR) configuration in the target compound necessitates precise chiral resolution techniques, as seen in related indenone syntheses .
  • Limitations : Lack of crystallographic data for the target compound complicates conformational analysis (cf. ’s puckering coordinate methods).

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